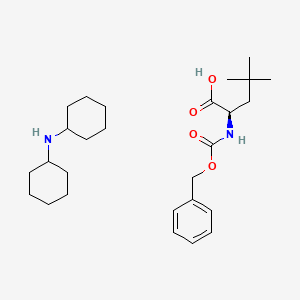
N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid: is a specialized amino acid derivative, primarily used in the field of medicinal chemistry. It is known for its role as a building block in peptide synthesis, contributing to the development of therapeutic peptides and other bioactive compounds. The compound’s full name is N-(tert-Butoxycarbonyl)-D-alanine dicyclohexylamine salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid typically involves the protection of the amino group of D-alanine with a tert-butoxycarbonyl (Boc) group. The process includes:
Protection Step: D-alanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-D-alanine.
Coupling Step: The Boc-D-alanine is then coupled with dicyclohexylamine to form the dicyclohexylamine salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid can undergo substitution reactions where the Boc group can be replaced by other protective groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like hydrochloric acid or other strong acids.
Deprotection Reactions: Trifluoroacetic acid or other strong acids.
Major Products Formed:
Substitution Reactions: Various derivatives of D-alanine.
Deprotection Reactions: Free D-alanine.
Scientific Research Applications
Chemistry:
Peptide Synthesis: N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid is a crucial building block in the synthesis of peptides and peptidomimetics. It enhances the stability and resistance of peptides against enzymatic degradation.
Biology:
Protein Engineering: Used in the design and synthesis of modified proteins with enhanced properties.
Medicine:
Drug Development: Plays a role in the development of therapeutic peptides with improved pharmacokinetic profiles.
Industry:
Catalyst Development: Used as a precursor in the development of chiral catalysts for enantioselective synthesis.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid involves its incorporation into peptide chains, where it enhances the stability and resistance of the peptides against enzymatic degradation. The molecular targets include enzymes involved in peptide degradation, and the pathways involve the stabilization of peptide bonds.
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine dicyclohexylamine salt
- N-(tert-Butoxycarbonyl)-glycine dicyclohexylamine salt
Uniqueness: N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid is unique due to its specific configuration (D-alanine) and the presence of the Boc protective group, which provides enhanced stability and resistance against enzymatic degradation compared to its L-alanine counterpart.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOBXGOAUPHPDQ-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
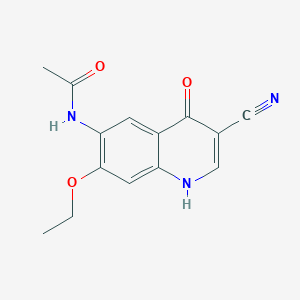
![(3R,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B7889481.png)
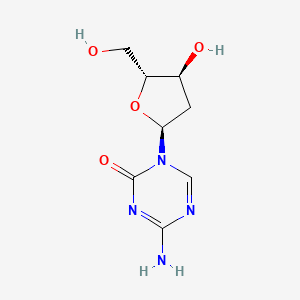
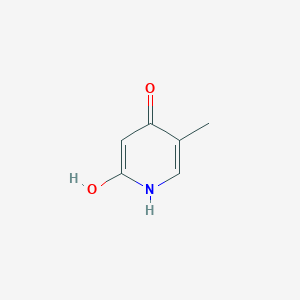
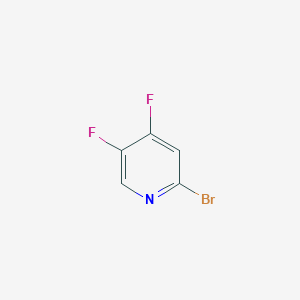
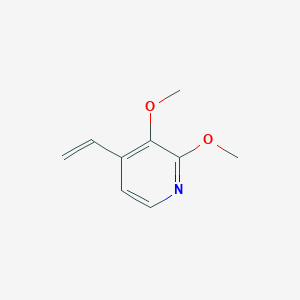

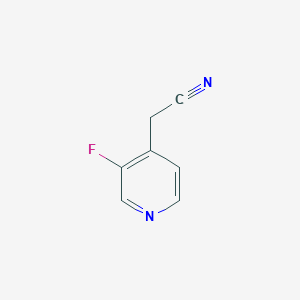
![2-(4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B7889523.png)
![(2R)-2-azaniumyl-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoate](/img/structure/B7889529.png)
![N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid](/img/structure/B7889535.png)
![(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B7889544.png)
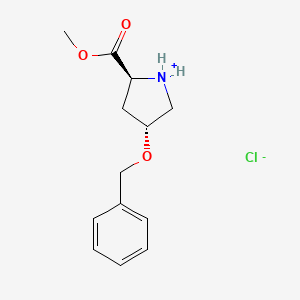
![(1S,2S)-2-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B7889563.png)
